

Synthesis and Manufacturing of Acid Green 20: A Technical Guide

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Compound of Interest

Compound Name: Acid green 20

Cat. No.: B3273268

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C.I. Name: **Acid Green 20** C.I. Number: 20495 CAS Number: 5850-39-5 Molecular Formula: $C_{22}H_{16}N_6Na_2O_7S_2$ Molecular Weight: 586.51 g/mol

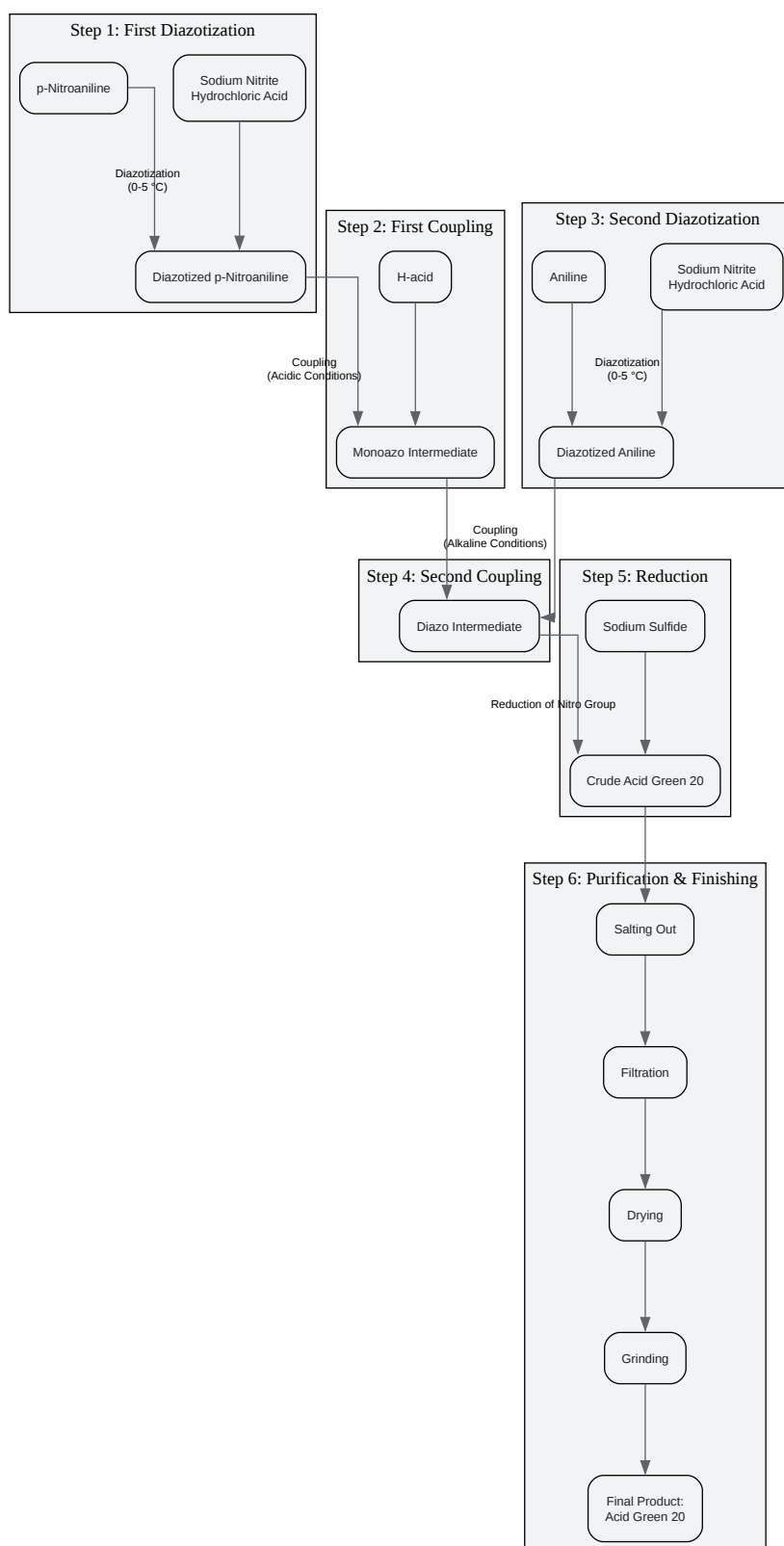
Introduction

Acid Green 20 is a water-soluble, anionic diazo dye characterized by its dark green hue. It finds extensive application in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon. Its utility also extends to the coloring of paper and leather. This technical guide provides an in-depth overview of the synthesis and manufacturing process of **Acid Green 20**, including detailed experimental protocols, quantitative data, and process visualizations. This document is intended for researchers, chemists, and professionals involved in the development and manufacturing of dyes and related chemical products.

Synthesis Pathway Overview

The synthesis of **Acid Green 20** is a multi-step process involving the sequential diazotization and coupling of aromatic amines, followed by a reduction reaction. The primary raw materials for this synthesis are p-nitroaniline, 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (commonly known as H-acid), and aniline.

The logical workflow of the synthesis is as follows:



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Caption: Synthesis workflow for **Acid Green 20**.

Detailed Experimental Protocols

Step 1: Diazotization of p-Nitroaniline

Objective: To convert p-nitroaniline into its corresponding diazonium salt.

Materials:

Reagent	Molar Mass (g/mol)	Quantity (molar eq.)
p-Nitroaniline	138.12	1.0
Sodium Nitrite	69.00	1.05
Hydrochloric Acid (37%)	36.46	2.5
Water	18.02	-
Ice	-	-

Procedure:

- In a jacketed glass reactor, prepare a suspension of p-nitroaniline (1.0 eq.) in water.
- Add hydrochloric acid (2.5 eq.) to the suspension and stir to form a solution of p-nitroaniline hydrochloride.
- Cool the mixture to 0-5 °C using a circulating chiller and the addition of ice to the reactor.
- In a separate vessel, dissolve sodium nitrite (1.05 eq.) in water.
- Slowly add the sodium nitrite solution to the p-nitroaniline hydrochloride solution, maintaining the temperature between 0-5 °C. The addition should be done below the surface of the reaction mixture.
- Stir the reaction mixture for 1-2 hours at 0-5 °C after the addition is complete.
- Check for the completion of diazotization using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

- The resulting solution of diazotized p-nitroaniline is used immediately in the next step.

Step 2: First Coupling Reaction

Objective: To couple the diazotized p-nitroaniline with H-acid under acidic conditions.

Materials:

Reagent	Molar Mass (g/mol)	Quantity (molar eq.)
H-acid	319.31	1.0
Sodium Carbonate	105.99	As needed
Water	18.02	-
Diazotized p-Nitroaniline	-	1.0

Procedure:

- In a separate reactor, dissolve H-acid (1.0 eq.) in water. Adjust the pH to 6.5-7.0 with a sodium carbonate solution to ensure complete dissolution.
- Cool the H-acid solution to 5-10 °C.
- Slowly add the previously prepared diazotized p-nitroaniline solution to the H-acid solution over 2-3 hours.
- Maintain the temperature at 5-10 °C and a pH of 5.0-6.0 during the coupling reaction. The pH can be adjusted with a dilute solution of sodium carbonate.
- After the addition is complete, stir the reaction mixture for an additional 3-4 hours, allowing the temperature to rise to room temperature.
- The completion of the coupling reaction can be monitored by thin-layer chromatography (TLC).
- The resulting product is a monoazo intermediate.

Step 3: Diazotization of Aniline

Objective: To prepare diazotized aniline.

Materials:

Reagent	Molar Mass (g/mol)	Quantity (molar eq.)
Aniline	93.13	1.0
Sodium Nitrite	69.00	1.05
Hydrochloric Acid (37%)	36.46	2.5
Water	18.02	-
Ice	-	-

Procedure:

- In a separate vessel, dissolve aniline (1.0 eq.) in a mixture of hydrochloric acid (2.5 eq.) and water.
- Cool the aniline hydrochloride solution to 0-5 °C.
- Prepare a solution of sodium nitrite (1.05 eq.) in water.
- Slowly add the sodium nitrite solution to the aniline hydrochloride solution, maintaining the temperature between 0-5 °C.
- Stir for 1 hour at 0-5 °C and check for completion of diazotization with starch-iodide paper.

Step 4: Second Coupling Reaction

Objective: To couple the monoazo intermediate with diazotized aniline under alkaline conditions.

Materials:

Reagent	Molar Mass (g/mol)	Quantity (molar eq.)
Monoazo Intermediate	-	1.0
Diazotized Aniline	-	1.0
Sodium Hydroxide	40.00	As needed

Procedure:

- To the reactor containing the monoazo intermediate, adjust the pH to 8.0-9.0 with a solution of sodium hydroxide.
- Cool the mixture to 10-15 °C.
- Slowly add the freshly prepared diazotized aniline solution to the alkaline solution of the monoazo intermediate over 2-3 hours.
- Maintain the temperature at 10-15 °C and the pH at 8.0-9.0 throughout the addition.
- After the addition, continue stirring for 4-6 hours, allowing the temperature to rise to ambient temperature.
- Monitor the reaction for completion by TLC. The product at this stage is the diazo intermediate.

Step 5: Reduction of the Nitro Group

Objective: To reduce the nitro group of the diazo intermediate to an amino group.

Materials:

Reagent	Molar Mass (g/mol)	Quantity (molar eq.)
Diazo Intermediate	-	1.0
Sodium Sulfide	78.04	1.5 - 2.0
Water	18.02	-

Procedure:

- Heat the reaction mixture containing the diazo intermediate to 70-80 °C.
- Prepare a solution of sodium sulfide (1.5-2.0 eq.) in water.
- Slowly add the sodium sulfide solution to the reaction mixture.
- Maintain the temperature at 70-80 °C and stir for 3-5 hours.
- The completion of the reduction can be monitored by the disappearance of the starting material on a TLC plate.
- The resulting mixture contains the crude **Acid Green 20**.

Step 6: Purification and Finishing

Objective: To isolate and purify the final product.

Procedure:

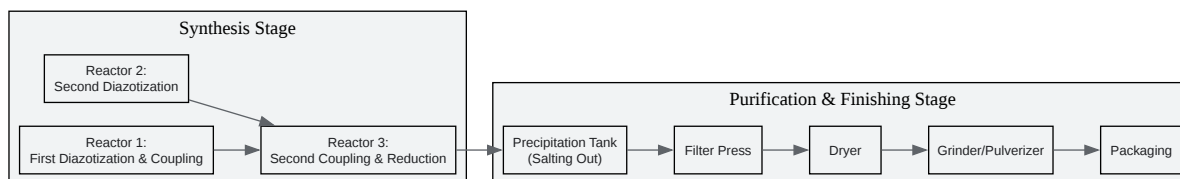
- **Salting Out:** Cool the reaction mixture to room temperature. Add sodium chloride to the mixture to precipitate the dye. The amount of salt will depend on the desired purity and yield.
- **Filtration:** Filter the precipitated dye using a filter press.
- **Washing:** Wash the filter cake with a brine solution to remove impurities.
- **Drying:** Dry the purified dye in a tray dryer or a spray dryer at a temperature of 80-90 °C until a constant weight is achieved.
- **Grinding:** Grind the dried dye to a fine powder of uniform particle size using a pulverizer.

Quantitative Data

Parameter	Value
Overall Yield	75-85%
Purity (by spectrophotometry)	> 95%
Moisture Content	< 5%
Insoluble Matter	< 0.5%

Manufacturing Process Flow

The industrial manufacturing of **Acid Green 20** follows the same chemical principles as the laboratory synthesis but is scaled up and utilizes specialized equipment for efficiency and safety.



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Caption: Industrial manufacturing process for **Acid Green 20**.

Quality Control

The quality of the final **Acid Green 20** product is assessed using various analytical techniques:

- **UV-Visible Spectrophotometry:** To determine the dye concentration and purity by measuring the absorbance at its maximum wavelength (λ_{max}) in an aqueous solution.
- **High-Performance Liquid Chromatography (HPLC):** To identify and quantify any impurities or by-products.

- Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups in the dye molecule.
- Solubility Test: To ensure the dye dissolves completely in water at a specified concentration.
- Color Fastness Tests: To evaluate the resistance of the dyed fabric to fading or color bleeding under various conditions (e.g., washing, light, perspiration).

Safety and Environmental Considerations

The manufacturing of **Acid Green 20** involves the handling of hazardous chemicals. Therefore, strict adherence to safety protocols is mandatory. This includes the use of personal protective equipment (PPE), adequate ventilation, and proper waste disposal procedures. The wastewater generated from the process is typically colored and contains residual chemicals, requiring appropriate treatment before discharge to meet environmental regulations.

- To cite this document: BenchChem. [Synthesis and Manufacturing of Acid Green 20: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3273268#synthesis-and-manufacturing-process-of-acid-green-20\]](https://www.benchchem.com/product/b3273268#synthesis-and-manufacturing-process-of-acid-green-20)

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